molecular formula C10H14ClNO B044743 1-(3,4-dihydro-2H-chromen-3-yl)methanamine hydrochloride CAS No. 113771-75-8

1-(3,4-dihydro-2H-chromen-3-yl)methanamine hydrochloride

Cat. No. B044743
M. Wt: 199.68 g/mol
InChI Key: GUNSFNGIYCIFOZ-UHFFFAOYSA-N
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Description

“1-(3,4-dihydro-2H-chromen-3-yl)methanamine hydrochloride” is a chemical compound with the molecular formula C10H14ClNO . It is also known by other names such as Chroman-3-ylmethanamine hydrochloride and CHROMAN-3-YLMETHANAMINE HCL .


Molecular Structure Analysis

The molecular weight of this compound is 199.68 g/mol . The InChI string, which represents the structure of the molecule, is InChI=1S/C10H13NO.ClH/c11-6-8-5-9-3-1-2-4-10 (9)12-7-8;/h1-4,8H,5-7,11H2;1H . The canonical SMILES representation is C1C (COC2=CC=CC=C21)CN.Cl .


Physical And Chemical Properties Analysis

This compound has a topological polar surface area of 35.2 Ų . It has 2 hydrogen bond donors and 2 hydrogen bond acceptors . The compound has 1 rotatable bond .

Scientific Research Applications

Organic & Biomolecular Chemistry

  • Application Summary : The compound is used in the divergent synthesis of 3,4-dihydro-2H-benzo[h]chromen-2-one and fluorenone derivatives .
  • Methods of Application : The synthesis employed silver catalyzed ketonization to form polycarbonyl intermediates which underwent double intramolecular cyclization and decarboxylation to generate a lactone and a phenyl ring in a one-pot fashion .
  • Results or Outcomes : The research led to the development of a divergent synthesis approach for the synthesis of 3,4-dihydro-2H-benzo[h]chromen-2-one and fluorenone derivatives using ortho-alkynylarylketones as common precursors .

properties

IUPAC Name

3,4-dihydro-2H-chromen-3-ylmethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO.ClH/c11-6-8-5-9-3-1-2-4-10(9)12-7-8;/h1-4,8H,5-7,11H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUNSFNGIYCIFOZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(COC2=CC=CC=C21)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3,4-dihydro-2H-chromen-3-yl)methanamine hydrochloride

CAS RN

113771-75-8
Record name 3,4-dihydro-2H-1-benzopyran-3-ylmethanamine hydrochloride
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

First 1.77 g (13.32 mmol) of aluminium chloride in 50 ml of absolute diethyl ether are added dropwise while stirring at room temperature to a suspension of 3.04 g (80 mmol) of lithium aluminium hydride in 100 ml of absolute diethyl ether. Then 6.29 g (40 mmol) of 3-cyanochromene [R. C. Gupta et al., Ind. J. Chem. 21B, 344 (1982)] in 50 ml of absolute tetrahydrofuran are added dropwise within a period of 20 minutes. The reaction mixture is boiled under reflux for 16 hours. After it has cooled, it is carefully decomposed with 3.1 ml of water, 3.1 ml of sodium hydroxide solution (15% strength) and 9.3 ml of water. The precipitate formed is filtered off with suction, the filtrate is concentrated by evaporation in vacuo and the oily residue is dissolved in diethyl ether. The organic phase is washed with water and extracted with 2N hydrochloric acid. The combined hydrochloric acid extracts are rendered alkaline, while cold, with sodium hydroxide solution (30% strength) and extracted by shaking with dichloromethane. After drying the combined organic phases over sodium sulphate and concentrating in vacuo, 3.5 g (53.6%) of 3-aminomethylchroman are obtained in the form of a yellow oil. The 3-aminomethylchroman hydrochloride produced therefrom using hydrochloric acid in diethyl ether is recrystallised from methanol/diethyl ether and melts at 218°-219°.
Quantity
1.77 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
3.04 g
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Two
Quantity
6.29 g
Type
reactant
Reaction Step Three
Quantity
50 mL
Type
solvent
Reaction Step Three
Quantity
3.1 mL
Type
reactant
Reaction Step Four
Name
Quantity
9.3 mL
Type
solvent
Reaction Step Five
Name
Quantity
3.1 mL
Type
solvent
Reaction Step Six

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